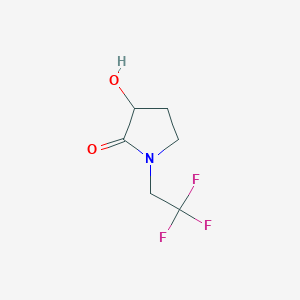
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C6H8F3NO2. It is characterized by the presence of a trifluoroethyl group attached to a pyrrolidinone ring, which imparts unique chemical and physical properties to the molecule .
Mechanism of Action
Target of Action
It is known that pyrrolidin-2-ones, a class of compounds to which this molecule belongs, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The mode of action of 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves a series of chemical reactions. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Biochemical Pathways
The compound is involved in a series of chemical reactions, which suggests that it may interact with various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 18313 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Result of Action
Given its involvement in a series of chemical reactions, it is likely that the compound has significant effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. These methods allow for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoroethyl group
Comparison with Similar Compounds
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-thione: This compound contains a thione group instead of a ketone, which can lead to different chemical reactivity and biological activity.
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-amine: The presence of an amine group can significantly alter the compound’s properties, including its solubility and reactivity.
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-carboxylic acid: The carboxylic acid group introduces additional functionality, making the compound useful in different synthetic and biological contexts
Properties
IUPAC Name |
3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)3-10-2-1-4(11)5(10)12/h4,11H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUJHPARFSMYDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1O)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2405132.png)
![3-(2,5-dimethoxyphenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2405133.png)

![tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B2405135.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2405137.png)


![1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2405146.png)
![5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene](/img/structure/B2405147.png)

![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide](/img/structure/B2405150.png)



